1,1,1,2,3-Pentafluoropropane

概要

説明

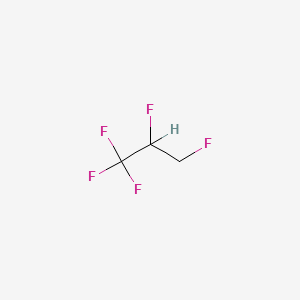

1,1,1,2,3-Pentafluoropropane is a colorless, odorless gas with the molecular formula C3H3F5. It belongs to the family of hydrofluorocarbons (HFCs) and is commonly used in various industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: 1,1,1,2,3-Pentafluoropropane can be synthesized through the fluorination of propane or its derivatives. The process typically involves the reaction of propane with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentafluoride (SbF5) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors where propane and hydrogen fluoride are continuously fed into the system. The reaction is exothermic, and the heat generated is managed through cooling systems to maintain optimal reaction conditions.

化学反応の分析

Types of Reactions: 1,1,1,2,3-Pentafluoropropane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.

Reduction: Reduction reactions yield alcohols and amines as major products.

Substitution: Substitution reactions result in the formation of halogenated or aminated derivatives of this compound.

科学的研究の応用

Chemical Properties and Production

1,1,1,2,3-Pentafluoropropane (CAS No. 431-31-2) is characterized by its colorless gas form at room temperature and is produced through fluorination processes. Its production involves the conversion of precursor compounds such as 1,1,1-trifluoro-3-chloro-2-propene (1233zd) to produce HFC-245eb. The compound has a boiling point of approximately -15.6 °C and a high global warming potential (GWP) of 950 times that of carbon dioxide over a 100-year period .

Foam Blowing Agent

One of the primary applications of this compound is as a blowing agent in closed-cell spray foam insulation. It serves as an effective alternative to ozone-depleting substances like CFCs and HCFCs. Its use in foam insulation provides excellent thermal resistance and energy efficiency in buildings .

Refrigeration Systems

HFC-245eb is also utilized as a refrigerant in various cooling systems. Its non-ozone-depleting properties make it an attractive option for replacing older refrigerants that contribute to environmental harm. The compound's low toxicity and effective thermodynamic properties enhance its suitability for these applications .

Toxicology Studies

Research has been conducted to evaluate the toxicokinetics of inhaled HFC-245eb in humans. A study involving healthy volunteers exposed to varying concentrations of the compound demonstrated that it has low toxicity levels even at high exposure rates (up to 50,000 ppm), indicating its relative safety for occupational exposure .

Environmental Impact

While HFC-245eb does not contribute to ozone depletion, it does have a significant global warming potential. Its atmospheric lifetime is estimated at 7.2 years before degradation into carbon dioxide and hydrogen fluoride occurs . Therefore, while it is safer than many alternatives regarding ozone depletion, its greenhouse gas effects necessitate careful management during use and disposal.

Case Study 1: Foam Insulation Performance

A study assessing the performance of closed-cell spray foam insulation using HFC-245eb showed significant improvements in thermal resistance compared to traditional blowing agents like HCFC-141b. The findings indicated that the use of HFC-245eb not only meets regulatory standards but also enhances energy efficiency in building applications .

Case Study 2: Safety Assessments in Industrial Use

In industrial settings where HFC-245eb is used as a refrigerant or blowing agent, comprehensive safety assessments have been conducted. These assessments have confirmed that the compound poses minimal health risks under standard exposure conditions. Monitoring programs have been implemented to ensure compliance with occupational safety guidelines .

作用機序

The mechanism by which 1,1,1,2,3-Pentafluoropropane exerts its effects depends on its specific application. In refrigeration, it acts as a refrigerant by absorbing heat during the evaporation process and releasing it during condensation. The molecular targets and pathways involved in its biological applications include interactions with enzymes and metabolic pathways.

類似化合物との比較

1,1,1,2,3-Pentafluoropropane is similar to other hydrofluorocarbons such as 1,1,1,2,2,3,3-heptafluoropropane (HFC-227ea) and 1,1,1,3,3,3-hexafluoropropane (HFC-236fa). it is unique in its specific combination of fluorine atoms, which gives it distinct physical and chemical properties. These properties make it more suitable for certain applications compared to its counterparts.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

1,1,1,2,3-Pentafluoropropane (HFC-245fa) is a fluorinated hydrocarbon that has garnered attention for its potential applications in various fields including refrigeration and as a blowing agent. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the current knowledge on the biological activity of this compound, focusing on toxicokinetics, potential health effects, and environmental considerations.

Toxicokinetics

A study conducted on the inhalation exposure of HFC-245fa involved five healthy volunteers exposed to varying concentrations (0, 100, or 300 ppm) for two hours. The study aimed to determine the toxicokinetics of the compound by analyzing blood, urine, and exhaled air samples up to 22 hours post-exposure. Key findings include:

- Rapid uptake and a steady state in blood were achieved shortly after exposure.

- Minimal amounts of unchanged HFC-245fa were excreted in breath (0.7% of inhaled) and urine (0.001%).

- No significant metabolism was observed as metabolites such as trifluoroacetic acid (TFAA) were not detected above background levels .

Health Effects

The health effects associated with HFC-245fa exposure are still under investigation. However, symptom ratings during the study indicated no significant adverse effects related to the compound. Biochemical markers analyzed included liver enzymes and inflammatory markers, which showed no notable changes post-exposure .

Environmental Impact

The environmental implications of this compound are also critical. The compound is classified as having low bioaccumulation potential (LogKOW = 2.0383) and low mobility in soil (KOC = 306.7) . This suggests that while it may persist in the environment, its potential for accumulation in biological systems is limited.

Case Study: Inhalation Toxicity

A detailed investigation into the inhalation toxicity of HFC-245fa demonstrated that it did not produce significant respiratory irritation or adverse health effects in animal models . This is consistent with findings from human exposure studies where no major symptoms were reported.

Research on Reactivity

Research comparing the reactivity of this compound with its isomer 1,1,1,3,3-pentafluoropropane revealed differences in chemical behavior under catalytic conditions. Specifically, the activation pathways differed significantly between the two compounds when subjected to nanoscopic aluminum fluoride catalysts at elevated temperatures . This research highlights the importance of structural variations in determining chemical reactivity and potential biological interactions.

Summary Table of Biological Activity Findings

| Parameter | Findings |

|---|---|

| Exposure Concentrations | 0, 100 ppm, 300 ppm |

| Uptake Rate | Rapid uptake; steady state within minutes |

| Excretion | Breath: 0.7%; Urine: 0.001% |

| Metabolism | Minimal; no significant metabolites detected |

| Health Effects | No significant symptoms reported |

| Bioaccumulation Potential | Low (LogKOW = 2.0383) |

| Soil Mobility | Low (KOC = 306.7) |

特性

IUPAC Name |

1,1,1,2,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5/c4-1-2(5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCWZRQSHBQRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883382 | |

| Record name | 1,1,1,2,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-31-2 | |

| Record name | 1,1,1,2,3-Pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2,3-Pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3-pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。